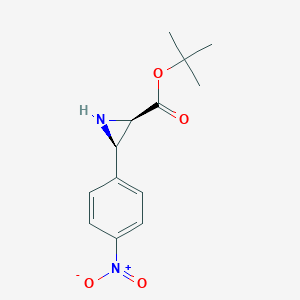
Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate is a synthetic organic compound belonging to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate precursor, such as an epoxide or a halide, with a nitrogen source like ammonia or an amine under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the aziridine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group, leading to the formation of aniline derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Aniline derivatives.
Substitution: Various substituted aziridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reactive intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms and protein interactions.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate involves its reactivity due to the strained aziridine ring and the presence of the nitrophenyl group. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or electrophilic addition, leading to the formation of covalent bonds and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylates: Compounds with similar aziridine ring structures and carboxylate groups.
Nitrophenyl Aziridines: Compounds with nitrophenyl groups attached to the aziridine ring.
Uniqueness
Tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate is unique due to the combination of the tert-butyl ester, the (2R,3R) stereochemistry, and the nitrophenyl group
Eigenschaften
Molekularformel |
C13H16N2O4 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
tert-butyl (2R,3S)-3-(4-nitrophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)11-10(14-11)8-4-6-9(7-5-8)15(17)18/h4-7,10-11,14H,1-3H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
JXJGFVMVUVDWNV-WDEREUQCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















